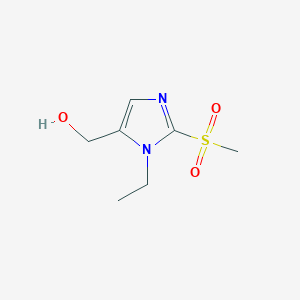

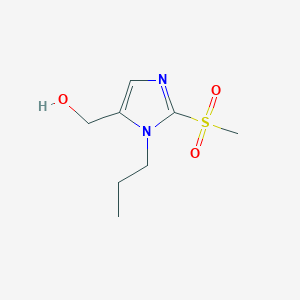

![molecular formula C15H20N2O5S B6340093 {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-10-7](/img/structure/B6340093.png)

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, also known as 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole, is a small organic molecule that has a variety of applications in scientific research. 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole is a versatile compound that can be used for many different types of experiments, including synthesis, biochemical and physiological studies, and drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole.

Applications De Recherche Scientifique

Synthetic Methodologies and Derivatives Creation Research into the compound "{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol" and similar structures has led to various synthetic methodologies aimed at creating derivatives for different scientific applications. For instance, the work by Mizuno et al. (2006) demonstrates efficient synthesis routes for related compounds, highlighting the use of methanesulfonyl as a protective group to enable high-yield production of novel compounds (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, as researched by Shankar et al. (2011), shed light on the complexation capabilities of related sulfonate-containing structures, offering insights into their potential for forming intricate molecular assemblies (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Catalytic and Kinetic Studies The compound's structural motif is also explored in catalytic and kinetic studies. Peng et al. (2013) delved into the transesterification of methyl acetate with ethanol catalyzed by an ionic liquid containing the imidazolium group, which shares structural similarities with the compound . This research offers valuable data on reaction kinetics and the effects of catalysis conditions, contributing to the broader understanding of such reactions in synthetic organic chemistry (Peng, Cui, Zhang, Feng, Tian, & Xue, 2013).

Potential for COX-2 Inhibition A notable application of a structurally related compound is its potential for selective COX-2 inhibition, as explored by Tabatabai, Rezaee, and Kiani (2012). The synthesis of "{1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl}methanol" and its docking studies suggested favorable selectivity towards the COX-2 enzyme, hinting at therapeutic potentials minus the gastrointestinal side effects associated with traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).

Fluorescence Properties and Metal Complexation Furthermore, the synthesis and fluorescence properties of Zn2+ fluorescent probes based on benzimidazol derivatives indicate the potential use of similar compounds in sensing and detection applications. The research by Zheng Wen-yao (2012) demonstrates the ability of these compounds to coordinate with metals, resulting in significant fluorescence, which could be harnessed for bioimaging or analytical purposes (Zheng Wen-yao, 2012).

Propriétés

IUPAC Name |

[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-13-5-4-11(8-14(13)22-2)6-7-17-12(10-18)9-16-15(17)23(3,19)20/h4-5,8-9,18H,6-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACXAUAKQSPSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)

![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)